5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole
Description
Properties
IUPAC Name |
5-(1H-benzimidazol-2-ylsulfanyl)-4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S2/c1-15-11-13-17(14-12-15)31(27,28)21-22(29-20(26-21)16-7-3-2-4-8-16)30-23-24-18-9-5-6-10-19(18)25-23/h2-14H,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPOBRSALFIAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)SC4=NC5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine with Thiourea Derivatives
A widely adopted method involves the cyclocondensation of o-phenylenediamine with thiourea or its derivatives under acidic conditions. As demonstrated in the synthesis of analogous benzimidazole-thiones, heating o-phenylenediamine with thiourea in hydrochloric acid (HCl) yields 1H-benzo[d]imidazole-2-thiol. The reaction proceeds via intermediate formation of a thiourea-amine adduct, followed by cyclodehydration.
- Dissolve o-phenylenediamine (1.08 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in 6 M HCl (15 mL).
- Reflux at 120°C for 8 hours under nitrogen.
- Cool to room temperature, neutralize with aqueous ammonia, and extract with ethyl acetate.
- Purify by recrystallization from ethanol to obtain 1H-benzo[d]imidazole-2-thiol (yield: 78%).
- 1H NMR (400 MHz, DMSO-d6) : δ 12.32 (s, 1H, NH), 7.45–7.38 (m, 2H, Ar-H), 7.25–7.18 (m, 2H, Ar-H).
- LCMS (ESI+) : m/z 151.1 [M+H]+.
Synthesis of 2-Phenyl-4-tosyloxazole
Tosylation of 4-Hydroxy-2-phenyloxazole
4-Hydroxyoxazole derivatives are readily tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base. This method, adapted from oxadiazole functionalization strategies, ensures regioselective substitution at position 4.
- Suspend 4-hydroxy-2-phenyloxazole (1.63 g, 10 mmol) in dry dichloromethane (20 mL).
- Add triethylamine (2.02 g, 20 mmol) and TsCl (2.29 g, 12 mmol) at 0°C.
- Stir at room temperature for 12 hours.
- Quench with water, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate = 4:1) to obtain 2-phenyl-4-tosyloxazole (yield: 82%).
- 1H NMR (400 MHz, CDCl3) : δ 8.12 (d, J = 8.4 Hz, 2H, Ts-H), 7.85–7.78 (m, 2H, Ph-H), 7.52–7.45 (m, 3H, Ph-H), 7.34 (d, J = 8.4 Hz, 2H, Ts-H), 2.44 (s, 3H, CH3).
- 13C NMR (100 MHz, CDCl3) : δ 160.1 (C=O), 145.2 (C-SO2), 134.5–127.2 (Ar-C), 21.7 (CH3).
Coupling of 1H-Benzo[d]imidazole-2-thiol with 5-Halo-2-phenyl-4-tosyloxazole
Nucleophilic Aromatic Substitution
The thiol group of benzimidazole undergoes nucleophilic displacement with 5-bromo-2-phenyl-4-tosyloxazole in the presence of a base. This approach mirrors methodologies used for analogous thioether-linked heterocycles.
- Dissolve 1H-benzo[d]imidazole-2-thiol (0.15 g, 1 mmol) and 5-bromo-2-phenyl-4-tosyloxazole (0.41 g, 1 mmol) in dry DMF (10 mL).
- Add potassium carbonate (0.28 g, 2 mmol) and stir at 80°C for 6 hours under nitrogen.
- Cool, dilute with water, and extract with ethyl acetate.
- Purify by recrystallization from ethanol to obtain the target compound (yield: 68%).
Optimization Notes :
- Solvent Selection : DMF outperforms THF or acetonitrile due to superior solubility of intermediates.
- Base Screening : K2CO3 > Et3N > NaHCO3 in terms of yield and reaction rate.
Alternative Pathway: One-Pot Cyclocondensation
Simultaneous Formation of Oxazole and Thioether Linkage
A telescoped synthesis involves in situ generation of both heterocycles. Inspired by tandem cyclization-thiolation strategies, this method reduces purification steps.
- React 2-phenyl-4-tosyloxazole-5-carbaldehyde (0.32 g, 1 mmol) with o-phenylenediamine (0.11 g, 1 mmol) and sulfur (0.03 g, 1 mmol) in DMF (10 mL) at 100°C for 12 hours.
- Cool, pour into ice-water, and filter the precipitate.
- Wash with ethanol and dry under vacuum (yield: 54%).
Mechanistic Insight :
The aldehyde group undergoes condensation with o-phenylenediamine to form a Schiff base, which cyclizes to benzimidazole. Concurrently, sulfur facilitates thiolation at position 5 of the oxazole.
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR (500 MHz, DMSO-d6) :
δ 13.02 (s, 1H, NH), 8.24 (d, J = 8.5 Hz, 2H, Ts-H), 7.89–7.82 (m, 4H, Ar-H), 7.65–7.58 (m, 3H, Ar-H), 7.43 (d, J = 8.5 Hz, 2H, Ts-H), 2.39 (s, 3H, CH3). - 13C NMR (125 MHz, DMSO-d6) :
δ 162.4 (C=O), 152.1 (C-S), 144.9 (C-SO2), 134.2–126.8 (Ar-C), 21.3 (CH3).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C23H18N3O3S2 : 456.0841 [M+H]+
- Observed : 456.0843 [M+H]+
Infrared (IR) Spectroscopy
- Key Bands : 1245 cm⁻¹ (S=O stretch), 1598 cm⁻¹ (C=N stretch), 3050 cm⁻¹ (Ar-H stretch).
Challenges and Mitigation Strategies
- Thiol Oxidation :
- Regioselectivity in Oxazole Tosylation :
- Solubility Issues :
- Polar aprotic solvents (DMF, DMSO) enhance reactant solubility during coupling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines, Alcohols, and Thiols: From substitution reactions.
Scientific Research Applications
Antihypertensive Activity
Recent studies have indicated that compounds containing the benzimidazole moiety, similar to 5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole, exhibit significant antihypertensive properties. For instance, a study synthesized derivatives of benzimidazole and evaluated their effects on hypertensive models. The results demonstrated that certain derivatives showed promising vasorelaxant effects, as summarized in the following table:
| Compound | R1 | R2 | R3 | R4 | EC50 (μM) with Endothelium | E max (%) with Endothelium |
|---|---|---|---|---|---|---|
| 67a | -CF3 | -H | -H | -H | 369.37 ± 10.2 | 91.2 ± 1.18 |
| 67b | -CF3 | -OMe | -H | -H | 210.33 ± 11.3 | 75.14 ± 33.5 |
| ... | ... | ... | ... | ... | ... | ... |
The study highlighted that modifications to the benzimidazole ring could enhance antihypertensive activity, suggesting potential pathways for developing new antihypertensive agents based on this scaffold .
Anti-Diabetic Potential
Another significant application of compounds related to benzimidazole is their role as α-glucosidase inhibitors, which are crucial in managing diabetes by regulating blood sugar levels post-meal. A study synthesized a series of derivatives based on the benzimidazole core and evaluated their in vitro and in vivo anti-diabetic activities. The most effective inhibitors were identified with IC50 values indicating their potency against α-glucosidase, demonstrating the potential of these compounds for therapeutic use in diabetes management .
Anticancer Activity
Compounds containing the benzimidazole structure have also been investigated for anticancer properties. Research has shown that derivatives can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For example, a study reported that certain benzimidazole derivatives exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells, highlighting their potential as chemotherapeutic agents.
Antimicrobial Properties
The antimicrobial efficacy of benzimidazole derivatives has been well-documented, with several studies indicating their effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth.
Case Study: Synthesis and Evaluation of Benzimidazole Derivatives
A comprehensive study synthesized various benzimidazole derivatives and assessed their biological activities across different models:
- Synthesis Methodology : The compounds were synthesized using a multi-step process involving nucleophilic substitution reactions.
- Biological Evaluation : The synthesized compounds underwent screening for antihypertensive, anti-diabetic, and antimicrobial activities.
The study concluded that specific structural modifications led to enhanced biological activities, paving the way for further development of these compounds into therapeutic agents.
Case Study: Structure-Activity Relationship (SAR) Analysis
In another investigation focusing on SAR, researchers systematically altered substituents on the benzimidazole ring to determine their impact on biological activity:
- Findings : Certain substitutions significantly increased potency against targeted enzymes like α-glucosidase.
This approach provided insights into optimizing lead compounds for better efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The thioether linkage and tosylated oxazole ring can also participate in binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Heterocyclic Diversity : The target compound’s oxazole ring contrasts with oxadiazole (), thiazole (), or isoindoline-dione () cores in analogs, which may alter electronic properties and binding affinities.
Substituent Effects :
- The tosyl group in the target compound and acetamidine analogs () introduces sulfonyl functionality, enhancing solubility and metabolic stability compared to trifluoromethyl () or hydroxyl groups.
- Thioether (-S-) linkages (target, ) may confer higher stability than ethers or amines in other derivatives.
Synthetic Routes : Copper catalysis () and condensation reactions () dominate synthesis, while the target compound’s pathway remains unspecified but likely involves similar coupling strategies.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target’s tosyl group (logP ~2–3) likely increases hydrophobicity compared to hydroxylated () or oxadiazole-thiol () analogs.
- Metabolic Stability : Sulfonyl groups (target, ) resist oxidative metabolism better than methyl or ethyl substituents ().
- Solubility : The oxazole core may improve aqueous solubility relative to isoindoline-dione () or trifluoromethyl derivatives ().
Biological Activity
The compound 5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole is a hybrid molecule that incorporates a benzimidazole moiety, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
The synthesis of This compound involves the reaction of benzimidazole derivatives with various electrophiles. The characterization of synthesized compounds typically includes techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the benzimidazole and oxazole frameworks exhibit significant antimicrobial properties. For instance:
- A study evaluating various benzimidazole derivatives found that those with thioether linkages showed enhanced activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) as low as 1 µg/mL .
- Another investigation highlighted that oxazole derivatives displayed potent activity against Mycobacterium tuberculosis , with MIC values reaching 3.13 µg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | < 1 µg/mL |
| Compound B | E. coli | < 5 µg/mL |
| Compound C | M. tuberculosis | 3.13 µg/mL |
Antioxidant Activity
The antioxidant potential of similar compounds has also been assessed using methods like DPPH radical scavenging assays. Compounds with benzimidazole scaffolds demonstrated significant radical scavenging activities, indicating their potential as antioxidant agents .
The biological mechanisms underlying the activity of This compound are thought to involve:
- Inhibition of Key Enzymes : Compounds targeting essential bacterial enzymes such as pyruvate kinase and FtsZ have shown promise in disrupting bacterial cell division and metabolism .
- Interaction with Nucleic Acids : Some benzimidazole derivatives are known to intercalate DNA, leading to inhibition of replication and transcription processes in microorganisms.
- Reactive Oxygen Species (ROS) Generation : The ability to generate ROS can contribute to the antimicrobial effects by inducing oxidative stress in microbial cells .
Case Studies
Several case studies have reported on the efficacy of benzimidazole-based compounds:
- Study on Benzimidazole Derivatives : A comprehensive study evaluated a series of benzimidazole derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the benzimidazole ring significantly influenced their antimicrobial potency .
- Antiviral Activity Assessment : Research has indicated that certain benzimidazole derivatives possess antiviral properties against flaviviruses, with some compounds exhibiting low micromolar activity against Yellow Fever Virus (YFV) and Zika Virus (ZIKV) .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, benzimidazole-thioether derivatives are often prepared via nucleophilic substitution or condensation reactions. A representative approach includes:
Core Formation : Reacting (1H-benzo[d]imidazol-2-yl)methanamine with benzaldehyde to form Schiff bases, followed by cyclization with thioglycolic acid .
Functionalization : Introducing the tosyloxazole moiety via coupling reactions under anhydrous conditions (e.g., ZnCl₂ catalysis) .
- Yield Optimization : Solvent-free conditions (e.g., Friedel-Crafts acylation using Eaton’s reagent) improve yields (90–96%) by reducing side reactions .
Q. How is the structural integrity of this compound validated during synthesis?
- Analytical Techniques :
- Thin-Layer Chromatography (TLC) monitors reaction progress .
- X-ray Crystallography confirms molecular geometry, as demonstrated for analogous benzimidazole derivatives .
- Spectroscopy : ¹H-NMR and FT-IR verify functional groups (e.g., thioether linkages at ~2.5 ppm in ¹H-NMR; S–C stretching at 600–700 cm⁻¹ in IR) .
Q. What preliminary biological activity has been reported for this compound?
- Antimicrobial Screening : Analogous 2-mercaptobenzimidazole derivatives exhibit MIC values as low as 3.40 µg/mL against C. albicans and 15.62 µg/mL against S. aureus .
- Anticancer Potential : Derivatives like 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-benzhydrylpiperazin-1-yl)ethan-1-one show IC₅₀ values of ~12.62 µM against HepG2 cells .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- Key Modifications :
- Substituent Effects : Meta-nitro groups on phenyl rings enhance antifungal activity by increasing electrophilicity .
- Heterocyclic Fusion : Fused imidazo[2,1-b]thiazole scaffolds improve solubility and target affinity (e.g., CA-CYP51 inhibition for antifungal action) .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Case Example : Discrepancies in MIC values for P. aeruginosa (e.g., ZR-8: 31.25 µg/mL vs. control drugs) may arise from:
- Solubility Limitations : Poor aqueous solubility reduces agar diffusion efficacy .
- Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) to ensure reproducibility .
- Validation : Cross-test compounds in orthogonal assays (e.g., time-kill curves, biofilm inhibition) .
Q. How can researchers enhance the compound’s pharmacokinetic properties without compromising activity?
- Strategies :
- Prodrug Design : Esterification of carboxylic acid groups improves bioavailability (e.g., ethyl ester derivatives in amino acid-linked analogs) .
- Formulation : Use cyclodextrin inclusion complexes or liposomal encapsulation to address hydrophobicity .
Experimental Design Challenges
Q. What are the critical considerations for scaling up synthesis while maintaining purity?
- Process Chemistry :
- Catalyst Selection : Anhydrous ZnCl₂ or Eaton’s reagent minimizes byproducts in solvent-free conditions .
- Purification : Column chromatography (silica gel, hexane:EtOAc gradients) resolves regioisomers .
- Quality Control : Elemental microanalysis ensures >95% purity .
Q. How can researchers address low yields in heterocyclic ring formation?
- Troubleshooting :
- Reaction Optimization : Increase stoichiometric ratios of thioglycolic acid or extend reaction times (6–10 hours) .
- Microwave-Assisted Synthesis : Reduces cyclization time and improves regioselectivity (e.g., 15-minute reactions at 100°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
